2-(3-Chlorophenoxy)butanoyl chloride
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Overview
Description
2-(3-Chlorophenoxy)butanoyl chloride is an organic compound with the molecular formula C10H10Cl2O2 and a molecular weight of 233.09 g/mol . It is a chlorinated derivative of butanoyl chloride, featuring a chlorophenoxy group attached to the butanoyl moiety. This compound is primarily used in proteomics research and various chemical synthesis applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)butanoyl chloride typically involves the reaction of 3-chlorophenol with butanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . The general reaction scheme is as follows:
3-Chlorophenol+Butanoyl chloride→2-(3-Chlorophenoxy)butanoyl chloride
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically conducted in a batch or continuous flow reactor, with careful monitoring of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorophenoxy group can be substituted by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and hydrochloric acid.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis: Typically carried out in the presence of water or aqueous base.
Esterification: Requires the presence of an alcohol and an acid catalyst.
Major Products Formed
Substitution: Formation of substituted phenoxybutanoyl derivatives.
Hydrolysis: Formation of 3-chlorophenoxybutanoic acid.
Esterification: Formation of esters of 3-chlorophenoxybutanoic acid.
Scientific Research Applications
2-(3-Chlorophenoxy)butanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and protein modifications.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound can undergo nucleophilic acyl substitution reactions, where the chlorine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenoxy)butanoyl chloride: Similar structure but with the chlorine atom in the para position.
2-(3-Bromophenoxy)butanoyl chloride: Bromine atom instead of chlorine.
2-(3-Methylphenoxy)butanoyl chloride: Methyl group instead of chlorine.
Uniqueness
2-(3-Chlorophenoxy)butanoyl chloride is unique due to the presence of the 3-chlorophenoxy group, which imparts specific reactivity and properties. The position of the chlorine atom influences the compound’s reactivity and the types of reactions it can undergo .
Biological Activity
2-(3-Chlorophenoxy)butanoyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, applications in various fields, and comparisons with related compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorophenoxy group attached to a butanoyl chloride moiety. This structural configuration influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes or receptors, leading to various pharmacological effects. The exact pathways remain under investigation, but the compound shows promise in several therapeutic areas.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anti-inflammatory Effects : The compound has been evaluated for its potential anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
- Potential in Drug Development : Due to its unique structure, it is being explored as a lead compound in drug discovery efforts aimed at developing novel therapeutic agents.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-(3-Chlorophenoxy)propionic acid | Contains a propionic acid moiety | Anti-inflammatory |
4-(2,4-Dichlorophenoxy)butyrate | Features a butyrate structure | Herbicidal activity |
2-(2,4,5-Trichlorophenoxy)propionic acid | Contains multiple chlorine atoms | Herbicidal and antimicrobial |
This table illustrates how the presence of different functional groups can influence the biological activity of these compounds.
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of chlorophenoxy derivatives against various bacterial strains, indicating significant inhibition at specific concentrations.
- Inflammation Models : In vivo models demonstrated that compounds similar to this compound reduced inflammation markers significantly compared to control groups.
- Drug Interaction Studies : Research on enzyme interactions revealed that this compound could inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Research Findings
Recent findings from various studies highlight the following key points regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes linked to inflammatory processes.
- Cytotoxicity Assessments : Evaluations indicate varying degrees of cytotoxicity across different cell lines, warranting further exploration into its safety profile.
- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption characteristics, although detailed studies are required for comprehensive understanding.
Properties
IUPAC Name |
2-(3-chlorophenoxy)butanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-9(10(12)13)14-8-5-3-4-7(11)6-8/h3-6,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMRGMNBDJDUQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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